molecular formula C8H4BrFO4 B8196185 4-Bromo-3-fluorophthalic acid

4-Bromo-3-fluorophthalic acid

Cat. No.: B8196185
M. Wt: 263.02 g/mol
InChI Key: FSZCVQPGDYPHOP-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phthalic Acid Derivatives in Synthetic Chemistry

Halogenated phthalic acid derivatives are a class of compounds that have found broad utility in synthetic chemistry. Phthalic acids, or 1,2-benzenedicarboxylic acids, and their anhydrides are fundamental precursors in the production of a wide array of commercially significant products. nih.govatamanchemicals.com The introduction of halogen substituents onto the benzene (B151609) ring significantly modifies the electronic properties and reactivity of the phthalic acid system. nih.gov

These modifications can be harnessed for various synthetic transformations. For instance, the presence of halogens can direct the regioselectivity of further electrophilic aromatic substitution reactions. Moreover, the carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated phthalic acid derivatives valuable intermediates in the synthesis of complex organic molecules, including polymers, dyes, and pharmaceuticals. nih.govresearchgate.net

Significance of Bromine and Fluorine Substituents in Aromatic Systems for Targeted Synthesis

The specific inclusion of both bromine and fluorine in an aromatic system, as seen in 4-bromo-3-fluorophthalic acid, offers a distinct set of advantages for targeted synthesis. Bromine, being a larger and more polarizable halogen, is a versatile functional group. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is readily transformed into other functional groups through organometallic chemistry. chemshuttle.com

Fluorine, on the other hand, imparts unique properties to organic molecules due to its high electronegativity, small size, and the strength of the carbon-fluorine bond. The introduction of fluorine can significantly alter the acidity, basicity, and metabolic stability of a compound. In materials science, the presence of fluorine can enhance thermal stability, chemical resistance, and confer specific optical and electronic properties. chemshuttle.com

The combination of bromine and fluorine on the same aromatic ring provides orthogonal reactivity. This means that one halogen can be selectively reacted while the other remains intact, allowing for a stepwise and controlled elaboration of the molecular structure. This feature is highly desirable in multi-step synthetic sequences, enabling the construction of precisely substituted aromatic compounds.

Scope and Research Objectives for this compound

While detailed research on this compound is not extensively documented in publicly available literature, its structural features allow for the outlining of logical research objectives. The primary scope of investigation for this compound would likely focus on its utility as a versatile building block in organic and materials synthesis.

Key research objectives for this compound would include:

Development of efficient and scalable synthesis routes: Establishing a reliable method for the preparation of this compound is the first critical step for its further investigation. This could potentially be achieved through the oxidation of a corresponding substituted o-xylene (B151617) or via a multi-step synthesis starting from a simpler halogenated benzene derivative.

Exploration of its reactivity: A thorough investigation of the reactivity of the carboxylic acid groups and the two different halogen substituents would be essential. This would involve studying esterification, amidation, and anhydride (B1165640) formation reactions, as well as exploring the selective participation of the bromine and fluorine atoms in cross-coupling and substitution reactions.

Application in polymer chemistry: Given that phthalic acids are key monomers in the production of polyesters and polyimides, a major research direction would be the incorporation of this compound into novel polymers. nih.govresearchgate.net The resulting materials could exhibit enhanced thermal stability, flame retardancy (due to the bromine), and specific dielectric properties (due to the fluorine).

Synthesis of novel functional materials: The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. nbinno.com

Potential as a precursor for fine chemicals: The compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical or agrochemical industries. nbinno.com

In essence, the research landscape for this compound is ripe for exploration, with its distinct combination of functional groups promising a wealth of synthetic possibilities.

Chemical Compound Information

Compound Name
This compound
4-Bromo-3-fluorobenzoic acid
Phthalic acid
Isophthalic acid
Terephthalic acid
Phthalic anhydride
o-xylene
Suzuki coupling
Heck coupling
Sonogashira coupling
Polyester
Polyimide
Liquid crystals
Organic light-emitting diodes (OLEDs)

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2408642-17-9 bldpharm.comambeed.comapolloscientific.co.uk
Molecular Formula C₈H₄BrFO₄ bldpharm.com
Molecular Weight 263.02 g/mol bldpharm.com
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZCVQPGDYPHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 3 Fluorophthalic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 4-Bromo-3-fluorophthalic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, several logical disconnections can be proposed to devise a synthetic plan.

The primary disconnections for this compound focus on the carbon-carbon and carbon-heteroatom bonds that form the phthalic acid and install the halogen substituents.

C-COOH Bond Disconnection: The two carboxylic acid groups are key features. A retrosynthetic disconnection of these groups suggests a precursor like 3-fluoro-4-bromotoluene or 1-bromo-2-fluoro-4,5-dimethylbenzene. The synthesis would then involve the oxidation of the methyl groups to carboxylic acids. Alternatively, this disconnection leads to a halogenated benzene (B151609) derivative that can undergo double carboxylation.

C-Br and C-F Bond Disconnections: The halogen substituents can be disconnected to reveal a simpler phthalic acid precursor. The order of halogen introduction is critical. Given that fluorine is a strongly activating ortho-, para-director and bromine is a moderately deactivating ortho-, para-director, a plausible route would involve introducing the bromine atom onto a fluorinated aromatic ring. For instance, bromination of 3-fluorophthalic acid could be a potential step.

Combined Strategy: A more practical approach often involves a combination of these strategies. A common route might start with a simple, commercially available fluorinated compound, such as fluorobenzene (B45895). This precursor can then be elaborated through a series of electrophilic aromatic substitution reactions to install the necessary groups before the final formation of the dicarboxylic acid moiety.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect Carboxyl Groups: Leads to a 1,2-disubstituted intermediate, such as 3-bromo-4-fluorotoluene, which can be oxidized.

Disconnect Bromine: Leads to 3-fluorotoluene (B1676563).

Disconnect Fluorine/Methyl Group: Leads back to benzene or toluene (B28343).

This analysis suggests that a forward synthesis could begin with a fluorinated aromatic compound, followed by functionalization to introduce the bromo and eventual carboxyl groups in the correct positions.

Precursor Synthesis Routes to Halogenated Benzoic Acid Intermediates

The synthesis of the target molecule relies on the availability of appropriately substituted halogenated benzoic acid intermediates. Various classical and modern organic reactions can be employed to prepare these crucial building blocks.

Nitration of an aromatic ring followed by the reduction of the nitro group to an amine is a versatile and common two-step process for introducing a nitrogen substituent, which can then be used as a directing group or be converted to other functionalities via diazotization. youtube.commasterorganicchemistry.com

Aromatic nitration is a classic electrophilic aromatic substitution reaction. youtube.com The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com The directing effects of the substituents on the aromatic ring are paramount. For example, the nitration of benzoic acid, where the carboxylic acid group is a meta-director, predominantly yields m-nitrobenzoic acid. nih.gov

Once the nitro group is installed, it can be readily reduced to a primary amine (an aniline (B41778) derivative). youtube.com Common methods for this reduction include:

Catalytic hydrogenation using H₂ gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

This nitration-reduction sequence provides access to amino-substituted benzoic acids, which are valuable intermediates. The amino group is a strong ortho-, para-director and can facilitate further substitutions before being removed or converted.

Direct halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to activate the halogen molecule and make it a more potent electrophile. wikipedia.orgyoutube.commasterorganicchemistry.com

When halogenating a substituted benzoic acid, the regiochemical outcome is dictated by the directing effect of the carboxyl group. The COOH group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position. youtube.comdoubtnut.comsarthaks.com Therefore, the direct bromination of benzoic acid in the presence of FeBr₃ yields m-bromobenzoic acid as the major product. youtube.com

The reaction conditions for halogenation must be carefully controlled to avoid polyhalogenation and other side reactions. The choice of solvent and temperature can also influence the reaction's efficiency and selectivity.

Table 1: Conditions for Electrophilic Halogenation of Benzoic Acid
ReactionReagentsCatalystMajor Product
BrominationBr₂FeBr₃m-Bromobenzoic acid
ChlorinationCl₂AlCl₃ or FeCl₃m-Chlorobenzoic acid
NitrationConc. HNO₃Conc. H₂SO₄m-Nitrobenzoic acid

Starting from fluorobenzene offers a different strategic approach to building the desired substitution pattern. Friedel-Crafts acylation is a powerful C-C bond-forming reaction that introduces an acyl group onto an aromatic ring. wikipedia.org The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. organic-chemistry.org While benzoic acid itself does not undergo Friedel-Crafts reactions due to the deactivating nature of the carboxyl group, fluorobenzene can be acylated. doubtnut.com The fluorine atom is an ortho-, para-director, and acylation of fluorobenzene with reagents like benzoyl chloride can yield the para-substituted product, 4-fluorobenzophenone, with high selectivity. sioc-journal.cnepa.gov

Subsequent bromination of a fluorinated precursor is a key step. The fluorine atom's directing effect is crucial. For instance, the bromination of 3-fluorotoluene would be expected to yield 4-bromo-3-fluorotoluene, a direct precursor to the target molecule via oxidation of the methyl group.

Advanced Synthetic Protocols for the Phthalic Acid Moiety

The formation of the 1,2-dicarboxylic acid (phthalic acid) structure is the final key transformation in many synthetic routes. While oxidation of an ortho-xylene derivative is a common industrial method for producing phthalic anhydride, laboratory-scale syntheses often rely on other carboxylation techniques. wikipedia.org

Direct carboxylation of aromatic C-H bonds using carbon dioxide (CO₂) as a C1 source is an attractive and atom-economical method for synthesizing aromatic carboxylic acids. chemistryviews.orgresearchgate.net This approach aligns with the principles of green chemistry by utilizing an abundant and non-toxic reagent. nih.gov

Several methodologies for aromatic C-H carboxylation have been developed:

Base-Mediated Carboxylation: The Kolbe-Schmitt reaction is a well-known example, though it is typically applied to activated substrates like phenols. More recent developments have shown that strong bases or molten carbonate salts can deprotonate less acidic C-H bonds, allowing for carboxylation with CO₂. researchgate.net

Transition-Metal-Catalyzed Carboxylation: Catalytic systems, often based on palladium (Pd), can enable the direct carboxylation of nonactivated arenes with CO₂. nih.gov These methods offer high regioselectivity and can be applied to a range of substrates, including those with halide functionalities. nih.gov

Carboxylation via Organometallic Intermediates: A classic approach involves the formation of a Grignard or organolithium reagent from an aryl halide, followed by quenching with CO₂ to form the carboxylic acid. To form a dicarboxylic acid, this could theoretically be applied to a dihaloaromatic precursor.

These advanced methods provide powerful tools for introducing carboxylic acid groups directly onto a pre-functionalized aromatic ring, offering a convergent route to complex molecules like this compound. patexia.com

Table 2: Comparison of Aromatic Carboxylation Methods
MethodCarbon SourceKey Reagents/CatalystsSubstrate Requirement
Kolbe-Schmitt ReactionCO₂Alkali PhenoxideActivated (Phenols)
Grignard ReactionCO₂ (dry ice)Magnesium (Mg)Aryl Halides
Pd-Catalyzed C-H CarboxylationCO₂Pd(II) complex, BaseNonactivated Arenes
Molten Salt CarboxylationCO₂Cs₂CO₃ or K₂CO₃Less Acidic C-H Bonds

Oxidative Cleavage Strategies for Aromatic Dicarboxylic Acids

The formation of aromatic dicarboxylic acids, such as phthalic acid and its derivatives, can be achieved through the oxidative cleavage of more complex aromatic systems or by the oxidation of substituted aromatic precursors. While direct ring-opening of multinuclear aromatics is a known strategy, a more common and controlled approach for producing substituted phthalic acids involves the oxidation of corresponding dialkyl-substituted benzene precursors. acs.orggoogle.com

For instance, the industrial production of phthalic anhydride, a closely related compound, relies on the catalytic oxidation of o-xylene (B151617). nih.govresearchgate.net Similarly, the synthesis of other benzenepolycarboxylic acids can be achieved by oxidizing the corresponding alkyl-substituted aromatic compounds. google.com Strong oxidizing agents like potassium permanganate (B83412) or nitric acid are often employed for these transformations. google.comwikipedia.org

The general mechanism of oxidative cleavage often involves the attack of an oxidizing agent on a C-C bond, leading to the formation of carboxylic acid groups. acs.org In the case of alkyl-substituted aromatics, the reaction targets the alkyl side chains. The presence of a benzylic hydrogen atom is typically required for the oxidation to proceed, where the oxidizing agent, such as KMnO4, initiates the reaction at this site, ultimately cleaving the entire alkyl chain and replacing it with a carboxylic acid group. youtube.com Reagents like ozone (O3), when used with hydrogen peroxide, or potassium permanganate (KMnO4) can oxidize alkyl groups on a benzene ring to carboxylic acids. masterorganicchemistry.com This method is foundational for converting substituted o-xylenes into their corresponding phthalic acids.

The process can be conceptualized in several steps:

Initial Attack: The oxidant interacts with the aromatic compound. This can involve radical addition or hydrogen abstraction. nih.gov

Intermediate Formation: For alkyl-substituted aromatics, oxidation proceeds via intermediates which are further oxidized. researchgate.net

Cleavage and Formation of Carboxylic Acids: The alkyl side chains are cleaved and converted into carboxylic acid functional groups. youtube.com

This strategy is highly effective for creating phthalic acid derivatives, provided the appropriately substituted precursor, such as a 4-bromo-3-fluoro-o-xylene, is available.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, meticulous optimization of reaction conditions is essential. This involves careful selection of catalysts, solvent systems, and temperature, as well as the implementation of modern process intensification techniques.

Catalysis is paramount in the selective oxidation of aromatic compounds. In industrial processes for phthalic anhydride production from o-xylene, vanadia-titania (V2O5/TiO2) catalysts are widely used. nih.govresearchgate.netresearchgate.net These heterogeneous catalysts have been continuously optimized over decades to improve performance and lifespan. nih.govebi.ac.uk

Key aspects of catalyst selection and design include:

Active Metal Centers: Vanadium-based catalysts are highly effective for the gas-phase oxidation of o-xylene. researchgate.net For liquid-phase oxidations, catalysts containing cobalt, manganese, and bromine are often employed. researchgate.net The development of catalysts using non-noble metals is a significant area of research, drawing inspiration from metalloenzymes that perform selective aromatic oxidations in nature. mdpi.com

Support Materials: The catalyst support, such as TiO2 (anatase), plays a crucial role. The interaction between the active vanadium oxide species and the titania support influences catalyst stability and selectivity. mdpi.comsemanticscholar.org Uncovered TiO2 surfaces can lead to undesirable side reactions and total oxidation. mdpi.com

Promoters: The addition of promoters can enhance catalyst performance. For example, Rb and P promoters can improve the yield of phthalic anhydride on V2O5-TiO2 catalysts. aminer.org

Ligand Design: In homogeneous catalysis, the design of the ligand framework is critical for achieving high chemoselectivity. nih.gov Bulky ligands can prevent product inhibition by blocking the binding of the product to the metal center, thereby increasing catalyst turnover. mdpi.com Combining features like ligand bulkiness and deuteration has been shown to enhance catalyst lifetime and site-selectivity in non-heme iron oxidation catalysis. researchgate.net

The reaction network for o-xylene oxidation is complex, involving intermediates like o-tolualdehyde and phthalide. researchgate.net A well-designed catalyst will selectively promote the pathway to the desired phthalic acid while minimizing the formation of by-products and complete combustion products like CO2. nih.gov

Table 1: Comparison of Catalytic Systems for Aromatic Oxidation
Catalyst SystemReaction TypeTarget ProductKey Features
V2O5/TiO2 Gas-phase oxidationPhthalic AnhydrideIndustry standard; high thermal stability; performance enhanced by promoters. nih.govresearchgate.net
Co/Mn/Br Liquid-phase oxidationAromatic Carboxylic AcidsUsed with solvents like acetic acid; effective for various substituted xylenes. researchgate.net
Non-Heme Iron Complexes Homogeneous oxidationAliphatic/Aromatic HydroxylationBio-inspired; selectivity tuned by ligand design (e.g., bulkiness, deuteration). mdpi.comresearchgate.net
Gold(I) Complexes Homogeneous catalysisVarious (e.g., oxazoles)Performance is highly sensitive to ligands, counterions, and additives. researchgate.net

The choice of solvent and precise temperature control are critical variables that significantly impact the outcome of complex multi-step syntheses.

Solvent Systems: In liquid-phase oxidations of alkyl-aromatic compounds, carboxylic acids like acetic acid are commonly used as solvents. researchgate.net The solvent can influence reaction rates and selectivity. For the purification of aromatic carboxylic acids, solvents are chosen based on the principle that the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, allowing for crystallization. illinois.edu Common solvents for recrystallizing solid carboxylic acids include water, alcohol, toluene, or acetic acid. lookchem.com

Temperature Control: The oxidation of o-xylene to phthalic anhydride is a highly exothermic reaction. researchgate.net Poor temperature control can lead to "hot spots" on the catalyst surface, which can cause irreversible catalyst deactivation and increase the risk of thermal runaway. researchgate.net Therefore, multitubular fixed-bed reactors are often used to manage heat transfer effectively. researchgate.net The optimal temperature range for these reactions is typically narrow, and deviations can drastically reduce selectivity towards the desired product. For instance, in the gas-phase oxidation over V2O5 catalysts, temperatures are carefully maintained to maximize phthalic anhydride yield. google.com

Modern synthetic chemistry is increasingly adopting process intensification techniques to improve efficiency, safety, and scalability.

Continuous Flow Chemistry: Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety (especially when handling hazardous intermediates or exothermic reactions), and improved reproducibility. rsc.org Tube-in-tube gas-permeable membrane reactors have been developed for gas-liquid reactions, enabling the efficient synthesis of carboxylic acids using CO2 in a continuous flow. researchgate.netdurham.ac.uk This technology allows for safe, scalable, and controlled reactions that can be readily scaled up from laboratory to production quantities. durham.ac.uk Flow chemistry is particularly well-suited for handling hazardous intermediates like diazonium salts and azides, making complex multi-step syntheses safer. rsc.org

Automated Systems: Automated chemical synthesizers are robotic systems that perform the entire synthesis process, from reagent addition to purification, under software control. wikipedia.orgsigmaaldrich.com These systems increase speed and efficiency while reducing the potential for human error. sigmaaldrich.com They can perform a wide range of reactions, including couplings, protections, and deprotections. sigmaaldrich.com The integration of automation allows chemists to focus on experimental design and theory while the robotic platform executes the synthesis. wikipedia.org Commercially available automated synthesizers can use pre-filled reagent cartridges to generate, isolate, and purify products with high speed and accuracy. sigmaaldrich.commetoree.comchemistryworld.com

Purification and Isolation Techniques in Multi-Step Syntheses

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For solid aromatic carboxylic acids like this compound, several techniques are employed.

Crystallization and Recrystallization: This is the most common and effective method for purifying solid organic compounds. illinois.edu The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. libretexts.org The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms crystals, leaving impurities behind in the solution (mother liquor). illinois.edulibretexts.org The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold. For aromatic polycarboxylic acids, liquid mixtures of water and phenols (like cresol) have been used as effective recrystallization media. google.com

Acid-Base Extraction: Carboxylic acids can be separated from neutral or basic impurities by exploiting their acidic nature. The crude mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate). The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to regenerate the pure carboxylic acid, which precipitates out and can be collected by filtration. lookchem.com

Filtration: This is a fundamental technique used to separate the solid purified crystals from the liquid solvent after crystallization or precipitation. Vacuum filtration is often used to efficiently remove the solvent. libretexts.org

Chromatography: For challenging separations or to achieve very high purity, chromatographic techniques can be used. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating isomers and related impurities in the production of phthalic acids. sielc.comsielc.com

The combination of these techniques ensures the isolation of this compound with the high degree of purity required for its subsequent applications.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 3 Fluorophthalic Acid

Reactivity of the Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups are key sites for a variety of classical organic reactions, including esterification, amidation, and intramolecular cyclization to form anhydrides and imides.

The carboxylic acid groups of 4-Bromo-3-fluorophthalic acid can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the diacid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium. Alternatively, the diacid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol or amine to yield the corresponding diester or diamide, respectively. These reactions allow for the introduction of a wide variety of alkyl, aryl, or other functional groups.

Table 1: Representative Esterification and Amidation Products

Reactant Reagent(s) Product
Methanol (B129727) H₂SO₄ (cat.), Heat Dimethyl 4-bromo-3-fluorophthalate
Ethanol SOCl₂, then Ethanol Diethyl 4-bromo-3-fluorophthalate
Ammonia (B1221849) Heat 4-Bromo-3-fluorophthalamide

The ortho-positioning of the two carboxylic acid groups facilitates intramolecular cyclization upon heating, typically with a dehydrating agent like acetic anhydride (B1165640), to form 4-Bromo-3-fluorophthalic anhydride. echemi.com This cyclic anhydride is a stable and useful intermediate. The formation of the anhydride from 4-bromophthalic acid (a related compound) can be achieved by heating with acetic anhydride for several hours. echemi.com This anhydride can subsequently react with primary amines or ammonia to yield the corresponding phthalimides. This two-step process, involving anhydride formation followed by reaction with an amine, is a common route for synthesizing N-substituted phthalimides, which are valuable precursors in organic synthesis, for instance, in the Gabriel synthesis of primary amines.

Decarboxylation, the removal of a carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, it is possible. For instance, studies on related substituted phthalic acids have shown that decarboxylation can occur. Research on the bacterial metabolism of halogenated phthalates demonstrated that 3-fluorophthalic acid could be decarboxylated to produce both 2- and 3-fluorobenzoic acids. nih.gov Chemical methods for the decarboxylation of heteroaromatic carboxylic acids have been achieved using catalysts like silver carbonate in DMSO. organic-chemistry.org While specific pathways for this compound are not extensively detailed, these findings suggest that under appropriate catalytic (e.g., metal-catalyzed) or thermal stress, selective removal of one or both carboxylic acid groups to yield substituted benzoic acids is a potential transformation pathway.

Transformations Involving the Aromatic Halogens (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring provide crucial handles for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com For aryl halides, the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com This counterintuitive trend, where the strongest carbon-halogen bond is the most reactive, is a hallmark of the SNAr mechanism. masterorganicchemistry.comstackexchange.com

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The first step, the attack of the nucleophile, is generally the slow, rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.comstackexchange.com Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes this anionic intermediate and lowers the activation energy of the rate-determining step. stackexchange.com This stabilizing effect is paramount and outweighs fluorine's poor leaving group ability. In the context of this compound, the fluorine atom is significantly activated towards SNAr by the adjacent electron-withdrawing carboxylic acid groups (or their derivatives like esters and amides). Consequently, nucleophiles such as alkoxides, thiolates, and amines will preferentially displace the fluoride (B91410) atom over the bromide.

Table 2: Predicted Products of SNAr Reactions

Nucleophile (Nu⁻) Reagent Example Expected Major Product
Alkoxide (RO⁻) Sodium Methoxide (NaOCH₃) 4-Bromo-3-methoxyphthalic acid
Thiolate (RS⁻) Sodium Thiophenoxide (NaSPh) 4-Bromo-3-(phenylthio)phthalic acid

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, particularly carbon-carbon and carbon-heteroatom bonds. bohrium.com In contrast to SNAr reactions, the reactivity of aryl halides in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) is governed by the ease of oxidative addition of the C-X bond to the metal center. The established reactivity order for this step is C-I > C-Br > C-Cl >> C-F.

Given this reactivity pattern, the carbon-bromine bond in this compound is the primary site for transformation in these reactions. The much stronger and less reactive carbon-fluorine bond remains intact under typical cross-coupling conditions. smolecule.com This differential reactivity allows for selective functionalization at the C4 position. For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a palladium catalyst would selectively replace the bromine atom, yielding a 4-aryl-3-fluorophthalic acid derivative. smolecule.com This selective reactivity makes this compound a valuable substrate for synthesizing complex, highly substituted aromatic compounds in a controlled, stepwise manner.

Table 3: Selective Cross-Coupling Reactions at the Bromine Position

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄, Base 4-Aryl-3-fluorophthalic acid
Heck Alkene Pd(OAc)₂, Ligand, Base 4-Alkenyl-3-fluorophthalic acid
Sonogashira Terminal Alkyne Pd/Cu catalyst, Base 4-Alkynyl-3-fluorophthalic acid

Transition-Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of this compound derivatives, this reaction would selectively occur at the C-Br position. The general reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.

General Reaction Scheme:

Aryl Halide: 4-Bromo-3-fluorophthalic anhydride/imide

Organoboron Reagent: Aryl-B(OH)₂, Heteroaryl-B(OH)₂, or their corresponding boronate esters.

Catalyst: A source of Palladium(0), often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

Ligand: Phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), or more advanced biaryl phosphine ligands like XPhos or SPhos, are crucial for catalyst stability and activity.

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron reagent.

Solvent: Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly employed.

The resulting products would be 4-aryl-3-fluorophthalic acid derivatives, which are valuable precursors for a variety of complex molecules, including pharmaceuticals and materials.

Illustrative Data Table for Suzuki-Miyaura Coupling: Note: This table is a hypothetical representation based on typical Suzuki-Miyaura reaction conditions and outcomes for similar substrates, as specific data for this compound is not available.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9085-95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8080-90
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org For derivatives of this compound, this reaction would enable the introduction of a wide range of nitrogen-containing functionalities at the C4 position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base.

General Reaction Scheme:

Substrate: 4-Bromo-3-fluorophthalimide is often the preferred substrate due to the acidic N-H proton of the corresponding diacid interfering with the basic reaction conditions.

Amine: A diverse range of primary and secondary amines can be used.

Catalyst/Ligand System: Palladium precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are used in combination with bulky, electron-rich phosphine ligands like BINAP, Xantphos, or Josiphos.

Base: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is generally required.

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typical.

This methodology would lead to the synthesis of 4-amino-3-fluorophthalic acid derivatives, which are important intermediates in the preparation of dyes, pharmaceuticals, and polymers.

Illustrative Data Table for Buchwald-Hartwig Amination: Note: This table is a hypothetical representation based on typical Buchwald-Hartwig amination conditions and outcomes for similar substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene110>90
2Aniline (B41778)Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10085-95
3BenzylaminePd₂(dba)₃ (1)Josiphos (1.5)LiHMDSTHF8080-90
Ullmann-Type Couplings for Diaryl Ether/Thioether Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers and thioethers. organic-chemistry.org While traditional Ullmann conditions often require harsh conditions, modern protocols have been developed that proceed under milder conditions with the use of ligands. For this compound derivatives, this reaction would provide access to compounds with a C-O or C-S bond at the C4 position.

General Reaction Scheme:

Aryl Halide: 4-Bromo-3-fluorophthalic anhydride or a corresponding ester.

Nucleophile: A phenol (B47542) or thiophenol.

Catalyst: A copper(I) salt, such as CuI or Cu₂O, is typically used.

Ligand: Ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine can accelerate the reaction and allow for lower temperatures.

Base: A base such as K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol or thiophenol.

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine (B92270) are often used.

The resulting diaryl ethers and thioethers are important structural motifs in many natural products and biologically active molecules.

Direct Arylation and Other C-X Bond Activations

Direct arylation is an emerging and more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In the context of this compound, this would typically involve the palladium-catalyzed reaction of the C-Br bond with a C-H bond of another aromatic compound.

The C-F bond, while generally unreactive under these conditions, can be activated under more forcing conditions or with specialized catalytic systems, offering a pathway for further functionalization.

Optimization Strategies for Cross-Coupling Reactions

The success of any cross-coupling reaction hinges on the careful optimization of several parameters:

Catalyst: The choice of palladium precatalyst and its oxidation state can significantly impact reaction efficiency.

Ligand: The electronic and steric properties of the phosphine ligand are critical for stabilizing the active catalytic species and promoting the desired bond formation. Bulky, electron-rich ligands are often favored for challenging couplings.

Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and reactivity.

Base: The strength and nature of the base are crucial for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.

A systematic screening of these variables is essential to achieve high yields and selectivity for a given transformation involving this compound derivatives.

Selective Functionalization of Halogen Atoms Based on Reactivity Differences

The significant difference in the reactivity of the C-Br and C-F bonds in this compound is a key feature for its synthetic utility. The C-Br bond is readily cleaved by palladium catalysts in cross-coupling reactions, while the C-F bond remains intact under standard conditions. nih.gov This allows for the selective functionalization of the C4 position.

Subsequent functionalization of the C-F bond can be achieved under harsher conditions, often requiring nickel or specialized palladium catalytic systems, or by employing nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups. This stepwise functionalization provides a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds.

Redox Chemistry and Aromatic Modifications

The carboxylic acid groups of this compound can undergo typical redox reactions. They can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, the aromatic ring itself is relatively resistant to oxidation due to the presence of the deactivating halogen and carboxylic acid groups.

Further aromatic modifications, such as nitration or further halogenation, would be challenging due to the already electron-deficient nature of the ring. Any such electrophilic aromatic substitution would be directed by the existing substituents, with the outcome depending on the specific reaction conditions.

Oxidation Reactions on the Aromatic Ring

The aromatic ring of this compound is highly deactivated towards electrophilic attack, which includes most common aromatic oxidation reactions. This deactivation stems from the electron-withdrawing nature of the two carboxylic acid groups and the two halogen (bromine and fluorine) substituents. Consequently, oxidation of the benzene (B151609) ring itself is chemically challenging and generally not a feasible transformation under standard laboratory conditions.

Reactions that typically oxidize aromatic rings, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, would more likely lead to the degradation of the molecule rather than a controlled oxidation of the ring. smolecule.com Oxidative strategies in aromatic chemistry often focus on the modification of alkyl side chains, which are absent in this molecule. libretexts.org Therefore, there is no significant research detailing the direct oxidation of the this compound aromatic core.

Reduction Reactions for Aromatic Hydrogenation or Halogen Removal

Reduction reactions offer more viable pathways for the transformation of this compound. These can be broadly categorized into the hydrogenation of the aromatic ring and the reductive removal of halogen substituents (dehalogenation).

Aromatic Hydrogenation: The complete reduction of the benzene ring to a cyclohexane (B81311) ring is a known transformation for aromatic compounds, but it requires forcing conditions due to the stability of the aromatic system. libretexts.org This reaction, known as catalytic hydrogenation, typically involves high pressures of hydrogen gas and highly active metal catalysts. libretexts.org For phthalic acid and its derivatives, catalysts such as rhodium on carbon (Rh/C) or platinum (Pt) are generally required to achieve full saturation of the ring. libretexts.org It is anticipated that this compound would undergo a similar reaction to yield 4-Bromo-3-fluorocyclohexane-1,2-dicarboxylic acid under these harsh conditions.

Halogen Removal (Dehalogenation): A more selective reduction involves the removal of one or both halogen atoms. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for reductive dehalogenation. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond, allowing for the selective removal of the bromine atom under milder conditions than those required for ring hydrogenation. This process would yield 3-fluorophthalic acid. The removal of the more stable fluorine atom would necessitate much harsher reaction conditions, which would likely also reduce the aromatic ring.

The table below summarizes the potential reduction reactions based on general principles.

Reaction TypeReagents & ConditionsMajor Product
Aromatic HydrogenationH₂ (high pressure), Rh/C or Pt catalyst, heat4-Bromo-3-fluorocyclohexane-1,2-dicarboxylic acid
Selective DebrominationH₂, Pd/C, base (e.g., NEt₃ or NaOAc), room temp.3-Fluorophthalic acid

Protection and Deprotection Strategies for Selective Transformations

In the multistep synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org For this compound, the highly reactive carboxylic acid groups are the most likely candidates for protection. organic-chemistry.org

The most common strategy for protecting carboxylic acids is to convert them into esters. wikipedia.org This transformation temporarily replaces the acidic protons with an alkyl or benzyl (B1604629) group, rendering the functional group inert to a wide range of reagents, particularly nucleophiles and bases.

Protection: Esterification can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst. The choice of alcohol determines the type of ester formed, which in turn influences the conditions required for its subsequent removal. For instance, benzyl esters can be formed using benzyl alcohol, offering a deprotection advantage through hydrogenolysis.

Deprotection: The removal of the ester protecting group, or deprotection, regenerates the carboxylic acid. The method of deprotection depends on the type of ester.

Methyl or Ethyl Esters: Typically removed by hydrolysis using either aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by an acidic workup.

Benzyl Esters: Offer a milder deprotection route via catalytic hydrogenolysis (H₂ gas with a Pd/C catalyst). This method is advantageous as it avoids the use of strong acids or bases that could affect other sensitive parts of the molecule.

These protection and deprotection strategies would allow for selective transformations on the aromatic ring, such as Suzuki or other cross-coupling reactions at the C-Br position, without interference from the acidic protons of the carboxylic acid groups.

The table below outlines common protection and deprotection strategies applicable to this compound.

Protection StrategyProtecting GroupReagents for ProtectionReagents for Deprotection
Methyl Ester-CH₃Methanol (CH₃OH), H₂SO₄ (cat.)1. NaOH (aq) 2. H₃O⁺
Ethyl Ester-CH₂CH₃Ethanol (CH₃CH₂OH), H₂SO₄ (cat.)1. NaOH (aq) 2. H₃O⁺
Benzyl Ester-CH₂PhBenzyl alcohol, H₂SO₄ (cat.)H₂, Pd/C

Advanced Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Analysis of Molecular Structure and Conformation

Detailed experimental data from nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, FT-Raman), and mass spectrometry are essential for the definitive characterization of 4-Bromo-3-fluorophthalic acid. Such analyses provide unambiguous evidence of the compound's structural integrity, the conformation of its functional groups, and its behavior under ionization. Currently, specific peer-reviewed studies presenting this data for this compound are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For this compound, a complete analysis would involve ¹H NMR to identify the chemical environment of the aromatic protons, ¹³C NMR to map the carbon skeleton, and ¹⁹F NMR to confirm the presence and electronic environment of the fluorine substituent. This multi-faceted NMR analysis would provide definitive confirmation of the substitution pattern on the phthalic acid backbone. However, specific chemical shift values and coupling constants from experimental studies on this compound are not documented in available literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra would show distinct peaks corresponding to the O-H stretching of the carboxylic acid groups, the C=O carbonyl stretching, C-F stretching, and C-Br stretching, as well as the vibrations of the aromatic ring. A comprehensive analysis would involve assigning each experimental peak to a specific molecular vibration, often aided by computational calculations. At present, published FT-IR and FT-Raman spectra with detailed peak assignments for this compound could not be located.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. A high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation analysis would likely reveal characteristic losses of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the halogen substituents (Br, F), providing corroborative evidence for the molecular structure. Specific studies detailing the mass spectrometric behavior and fragmentation pathways of this compound are absent from the scientific literature.

Computational Chemistry for Predictive Modeling and Mechanistic Insights

Computational chemistry serves as a powerful tool for predicting molecular properties and understanding electronic structure, complementing experimental findings. Techniques like Density Functional Theory (DFT) and other quantum chemical methods can provide a deeper understanding of a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

DFT calculations are routinely used to model the electronic structure of molecules. Such an analysis for this compound would yield optimized molecular geometry and visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. While this is a standard computational approach, specific DFT studies focused on the electronic properties and HOMO-LUMO analysis of this compound have not been published.

Quantum Chemical Methods for Thermochemical Property Prediction

Advanced quantum chemical methods can be utilized to predict various thermochemical properties, such as the heat of formation and Gibbs free energy. These theoretical calculations provide valuable data, particularly when experimental measurements are challenging. A computational study on this compound would provide these thermodynamic parameters, offering insights into its stability and potential reaction energetics. However, no such dedicated computational studies are currently available in the literature.

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation of the two carboxylic acid groups relative to the benzene (B151609) ring. Understanding the energetic landscape of these rotations is crucial as it influences the molecule's crystal packing, solubility, and interaction with other molecules.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface associated with these rotational motions. mdpi.com By systematically rotating the dihedral angles of the C-C-C=O bonds of the carboxylic acid groups, a potential energy curve can be generated. The minima on this curve correspond to stable conformers, while the maxima represent the transition states between them, the heights of which define the rotational barriers.

Table 1: Representative Calculated Rotational Barriers for a Substituted Aromatic Amide This table illustrates the type of data generated from computational studies on rotational barriers. Data is for N-benzhydrylformamide derivatives and is intended to be illustrative of the methodology.

CompoundRotational Barrier of Formyl Group (kcal/mol)
N-benzhydrylformamide20-23
N-methyl-N-benzhydrylformamide19.5
ortho-iodo-N-benzhydrylformamide20-23
Data sourced from studies on N-benzhydrylformamides. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

For instance, in the synthesis of related phthalonitrile (B49051) derivatives from halogenated precursors, DFT has been used to investigate the reaction mechanism between 4,5-dibromo-1,2-diaminobenzene and copper cyanide. researchgate.net These studies reveal the activation energies and thermodynamic parameters for each step of the reaction, identifying the rate-determining step and the geometry of the transition state complexes. researchgate.net A similar approach could be applied to understand the synthesis of this compound or its subsequent conversion into other valuable chemical entities.

Table 2: Calculated Thermodynamic Parameters for a Reaction Step in the Synthesis of a Phthalonitrile Derivative This table is representative of the data obtained from computational studies on reaction mechanisms. The data pertains to the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide.

Thermodynamic ParameterValue (Step 1)Value (Step 2)
ΔG (kJ mol⁻¹)-606.8-600.1
ΔH (kJ mol⁻¹)-610.7-603.6
ΔS (kJ mol⁻¹ K⁻¹)-0.0132-0.0117
Activation Energy (Ea) (kJ mol⁻¹)189.0210.6
Data sourced from a computational study on the formation of 4,5-diaminophthalonitrile. researchgate.net

Validation of Computational Models with Experimental Data

The reliability of computational predictions hinges on their validation against experimental data. nih.gov For molecules like this compound, spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a wealth of data that can be compared with computationally predicted spectra.

In studies of related substituted benzoic acids and phthalic acid derivatives, DFT calculations have been successfully used to predict vibrational frequencies and NMR chemical shifts. researchgate.net For example, the optimized geometric parameters, such as bond lengths and angles, calculated at a specific level of theory (e.g., B3LYP/6-31G(d,p)) can be used to compute theoretical FT-IR and NMR spectra. researchgate.net The agreement between the calculated and experimental spectra serves to validate the chosen computational model. Any discrepancies can guide the refinement of the theoretical approach, for instance, by applying scaling factors to the calculated vibrational frequencies.

For halogenated benzenes, computational predictions of spectroscopic properties have been shown to be in good agreement with experimental data. nih.govmdpi.com This validation process is crucial for establishing the accuracy of the computational model, which can then be used with greater confidence to predict other properties or to study related molecules for which experimental data may not be available.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound This is an illustrative table demonstrating the principle of validating computational models with experimental data. Specific data for this compound is not available in the cited literature.

Spectroscopic TechniqueExperimental ValueCalculated Value
FT-IR (Vibrational Frequency, cm⁻¹)Specific peakCorresponding calculated peak
¹H NMR (Chemical Shift, ppm)Specific peakCorresponding calculated peak
¹³C NMR (Chemical Shift, ppm)Specific peakCorresponding calculated peak

Applications of 4 Bromo 3 Fluorophthalic Acid in Contemporary Chemical Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The reactivity of the carboxylic acid and halogen functional groups makes 4-bromo-3-fluorophthalic acid a strategic starting material for constructing intricate molecular frameworks. The differential reactivity of the bromine and fluorine atoms, along with the potential to form anhydrides, esters, and amides, provides chemists with multiple pathways for molecular elaboration.

Precursor for Pharmaceutical and Agrochemical Intermediates

This compound serves as a crucial intermediate in the synthesis of complex molecules targeted for biological applications. The presence of both bromine and fluorine is significant, as the incorporation of fluorine, in particular, is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability of active compounds.

The dicarboxylic acid moiety can be converted into an anhydride (B1165640), which is a highly reactive intermediate for creating derivatives. For example, it can react with amines to form phthalamic acids and subsequently phthalimides, core structures in many biologically active compounds. The bromine atom can be replaced or used as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to build more complex carbon skeletons.

Research Findings:

Fluorine's Role: The strategic placement of fluorine atoms can significantly alter the electronic properties and lipophilicity of a molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.

Bromine's Reactivity: The carbon-bromine bond serves as a key site for metallation or cross-coupling reactions, allowing for the introduction of diverse substituents to build molecular complexity.

Table 1: Potential Transformations of this compound for Intermediate Synthesis

Functional GroupReaction TypePotential Product Class
Carboxylic AcidsDehydrationPhthalic Anhydride
Carboxylic AcidsEsterificationPhthalate Esters
Bromine AtomSuzuki CouplingBiaryl Compounds
Bromine AtomNucleophilic SubstitutionSubstituted Fluorophthalic Acids

Building Block for Bioactive Molecules

The structural framework of this compound is a component in the design of various bioactive molecules. Its rigid aromatic core serves as a scaffold to which different functional groups can be attached in a well-defined spatial arrangement. This is particularly useful for designing molecules that can interact with specific biological targets like enzymes or receptors. The compound has been investigated for its potential as a biochemical probe to study enzyme interactions, where the halogen atoms can enhance binding through hydrogen bonds and van der Waals interactions.

Synthesis of Carbazole (B46965) Derivatives and APIs

While direct synthesis routes starting from this compound are not widely documented in prominent literature, the synthesis of halogenated carbazole derivatives is an area of significant research interest due to their valuable pharmaceutical properties. Carbazoles are known for their wide range of biological activities, including anticancer and antimicrobial effects.

Bromo- and fluoro-substituted carbazoles are often synthesized from precursors like substituted anilines and cyclohexanones or through N-alkylation of a pre-existing bromo-carbazole core. For instance, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole has been synthesized via N-alkylation of 3-bromo-9H-carbazole. The development of synthetic pathways that could utilize this compound to construct such complex heterocyclic systems remains an area for potential future research.

Role in Materials Science and Polymer Chemistry

The same features that make this compound valuable in organic synthesis—its rigidity, functionality, and halogen substituents—also make it an attractive component for advanced materials.

Monomer in Polymer Synthesis

Aromatic dicarboxylic acids and their anhydrides are fundamental monomers for producing high-performance polymers like polyimides and polyesters. Polyimides, known for their exceptional thermal stability, chemical resistance, and mechanical properties, are often synthesized from the condensation reaction of a dianhydride and a diamine.

This compound can be readily converted to 4-bromo-3-fluorophthalic anhydride. This anhydride can then be used as a monomer. The inclusion of bromine and fluorine atoms in the polymer backbone is a known strategy to enhance specific properties:

Flame Retardancy: Bromine-containing compounds are widely used as flame retardants.

Dielectric Properties: Fluorination can lower the dielectric constant and moisture absorption of the polymer, which is highly desirable for microelectronics applications.

Solubility: Halogen atoms can improve the solubility of otherwise intractable polyimides, facilitating their processing.

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials are directly influenced by the geometry and functionality of the organic linker. Dicarboxylic acids are among the most common and effective linkers used in MOF synthesis.

This compound is a suitable candidate for a "linker" molecule in the synthesis of MOFs. ambeed.com Its two carboxylate groups can coordinate with metal centers to form extended networks. The bromine and fluorine substituents project into the pores of the resulting framework, allowing for the fine-tuning of the framework's properties.

Research Findings:

Functional Pores: The halogen atoms can modify the chemical environment within the MOF's pores, potentially enhancing selectivity in gas sorption or catalysis.

Structural Diversity: The specific substitution pattern on the phthalic acid ring can influence the coordination geometry around the metal center, leading to novel network topologies. While numerous MOFs have been constructed from other halogenated linkers like 2,5-dibromoterephthalic acid and 5-bromoisophthalic acid, the use of this compound offers a pathway to new frameworks with potentially unique properties.

Table 2: Potential Impact of Halogenation on MOF Properties

PropertyInfluence of Bromine/Fluorine Substituents
Gas Sorption Modifies surface polarity, potentially increasing affinity for specific gases.
Catalysis Can act as a Lewis basic site or influence the electronic nature of catalytic centers.
Luminescence The presence of heavy atoms like bromine can affect the photophysical properties.
Structural Stability Can influence the packing and intermolecular interactions within the framework.

Precursor for Advanced Electronic and Optical Materials (e.g., OLEDs, Liquid Crystals, Aggregation-Induced Emission materials)

This compound serves as a key building block in the synthesis of sophisticated organic materials designed for electronic and optical applications. bldpharm.com Its utility stems from the ability of its halogenated aromatic core to be incorporated into larger polymeric or molecular structures, thereby tuning their final properties.

Aggregation-Induced Emission (AIE) Materials: AIE is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This property overcomes the common issue of aggregation-caused quenching seen in traditional fluorescent dyes. This compound is utilized as an organic monomer for the synthesis of AIE-active materials, where its rigid structure can be integrated into larger systems that exhibit enhanced fluorescence in an aggregated state. bldpharm.com The development of AIE materials has promising applications in fields like bio-imaging and chemical sensing. researchgate.net

Liquid Crystals: The molecular structure of liquid crystals, particularly the nature and position of substituents on the molecular core, greatly influences their mesomorphic behavior (the temperature and type of liquid crystal phases). researchgate.net Research on related bent-core liquid crystals has shown that the introduction of lateral substituents, including bromo and fluoro groups, to the central aromatic core significantly affects the material's thermal and phase properties. researchgate.networktribe.com The specific halogenation pattern of this compound makes it a valuable precursor for designing new liquid crystalline materials with tailored phase behavior for display and sensor applications.

Material TypeRole of this compoundKey Principle
Aggregation-Induced Emission (AIE) Materials Serves as an organic monomer or building block. bldpharm.comThe compound's structure contributes to molecules that are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov
Liquid Crystals Acts as a precursor for the central core of liquid crystal molecules.The bromo and fluoro substituents influence the thermal and mesomorphic (phase) behavior of the final material. researchgate.networktribe.com
Electronic & Optical Materials General building block. bldpharm.comThe halogenated phthalic acid scaffold allows for the construction of complex organic molecules with specific electronic properties.

Application in Magnetic Materials and Organic Pigments

The utility of this compound extends to the creation of materials with specific magnetic properties and colors. It is identified as a building block for both magnetic materials and organic pigments. bldpharm.com The phthalic acid structure is a well-known component of many dyes and pigments, often through its conversion to the phthalimide (B116566) scaffold. rsc.org The presence and type of halogen substituents on the aromatic ring can alter the electron distribution within the molecule, which in turn influences its light absorption (color) and can impact the magnetic interactions between molecules in the solid state.

Contributions to Ligand Design and Catalyst Development

Phthalic acid and its derivatives are versatile scaffolds for the synthesis of complex molecules, including chiral ligands used in asymmetric catalysis. The two carboxylic acid groups provide handles for building stereochemically complex structures. Research has shown that phthalic anhydride, a closely related derivative, can be used as a key substrate for the multi-step preparation of novel optically active polyamides and for the synthesis of chiral polyesters. rsc.org This principle of using the phthalic acid framework to construct larger, stereodefined molecules is central to its application in chiral ligand synthesis. rsc.orgnih.gov Chiral spiro ligands, known for their rigidity and stability, have been developed from other scaffolds and have shown tremendous potential in transition-metal-catalyzed asymmetric reactions, illustrating the power of using defined building blocks to create effective ligands. dicp.ac.cn

The halogenated aromatic structure of this compound is significant for the development of new catalysts. Aryl halides are fundamental precursors in metal-mediated cross-coupling reactions, which are powerful tools for constructing complex organic molecules, including catalyst ligands. nih.gov The bromine atom on the molecule is particularly useful for reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds. smolecule.com Furthermore, the electronic influence of both the bromine and fluorine atoms can modify the properties of a ligand and, consequently, the activity and selectivity of the metal catalyst to which it is bound. In a different approach, aromatic acids can be transformed into catalysts themselves; for instance, certain arenesulfonic acids containing a nitrogen atom can act as zwitterionic catalysts for esterification reactions. google.com

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-Activity Relationship (SAR) is the study of how the chemical structure of a molecule influences its biological or chemical activity. nih.govnih.gov While specific SAR studies on this compound are not widely documented, analysis of related halogenated aromatic systems provides insight into how its structural features would be expected to impact the properties of its derivatives.

Related SystemKey SAR FindingImplication for this compound Derivatives
4-Phenylthiazoles nih.govElectron-donating groups on the aromatic ring were well tolerated; overall 3D shape was crucial for potent inhibition.The electronic effects and steric bulk of the bromo and fluoro substituents would be critical determinants of biological activity.
1,3-Thiazole Amides academie-sciences.frSmall changes in substituents on the acyl moiety led to significant, non-obvious differences in enzyme inhibition.The way in which the dicarboxylic acid groups are functionalized will likely have a complex and significant impact on the final activity.
Flavonoids nih.govThe number and position of hydroxyl groups on the flavonoid scaffold were critical for anti-allergic activity.The precise location of the halogen atoms on the phthalic acid ring is expected to be a key factor in the function of its derivatives.

Future Directions and Emerging Applications

The diverse applications of this compound as a specialized chemical building block point toward several promising future research directions. Its established use in creating AIE materials suggests a strong potential for developing next-generation fluorescent probes for advanced medical diagnostics and cellular imaging. nih.govresearchgate.net In materials science, its role as a precursor for liquid crystals and polymers could be further exploited to create novel high-performance materials with precisely engineered optical, thermal, and electronic properties.

In the realm of catalysis, the unique halogenation pattern of the molecule offers a platform for designing highly specialized ligands for stereoselective synthesis, potentially leading to more efficient and environmentally friendly chemical manufacturing processes. Furthermore, systematic SAR studies on libraries of compounds derived from this scaffold could lead to the discovery of new molecules with valuable biological activity for the pharmaceutical and agrochemical industries. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-3-fluorophthalic acid?

  • Methodological Answer : The synthesis typically involves electrophilic substitution or halogenation of phthalic acid derivatives. For example, fluorination via diazonium salt intermediates (using NaNO₂/HF) followed by bromination (using Br₂/FeBr₃ or NBS) can introduce substituents regioselectively. Precursors like 3-fluorophthalic acid (CAS not listed in evidence) may undergo bromination at the 4-position. Intermediate handling, such as 4-Bromo-3-fluorobenzyl bromide (CAS 127425-73-4, >95% purity ), could also be functionalized into the diacid via oxidation.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.
  • ¹⁹F NMR : Essential for verifying fluorine incorporation (chemical shifts typically between -100 to -150 ppm for aryl-F).
  • IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₄BrFO₄, theoretical ~271.93 g/mol) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in anhydrous conditions at 0–6°C, similar to boronic acid derivatives (e.g., 4-Bromo-3-fluorophenylboronic acid, stored at 0–6°C ). Use desiccants and inert atmospheres (N₂/Ar) to prevent hydrolysis or decomposition.

Advanced Research Questions

Q. How can regioselectivity challenges during bromo-fluoro substitution in phthalic acid derivatives be addressed?

  • Methodological Answer : Directing groups (e.g., -COOH) influence substitution patterns. For example, fluorination at the 3-position may precede bromination at the 4-position due to steric and electronic effects. Computational modeling (DFT) can predict reactive sites, while protecting carboxylic acid groups (e.g., esterification) may alter regioselectivity .

Q. What strategies mitigate solubility issues in reactions involving this compound?

  • Methodological Answer : Use polar aprotic solvents (DMF, DMSO) or acid-base reactions to deprotonate carboxylic acids, forming soluble salts. Co-solvent systems (e.g., THF/H₂O) or sonication can enhance dissolution. Derivatives like methyl esters (e.g., 4-Bromo-3-fluorophthalate) improve solubility for coupling reactions .

Q. How to resolve discrepancies in reported melting points or purity levels of synthesized this compound?

  • Methodological Answer : Cross-validate purity using HPLC (≥95% purity as in CAS 2408642-17-9 ) and DSC for melting point analysis. Variations may arise from polymorphs, residual solvents, or synthesis routes (e.g., recrystallization solvents). Compare data with structurally similar compounds like 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5 ).

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer : The diacid moiety enables conjugation via ester/amide bonds in drug candidates. For example, it can serve as a linker in PROTACs or a precursor for fluorinated polyaromatics used in imaging agents. Its bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid, CAS 374790-97-3 ).

Data Contradiction Analysis

Q. Why do different studies report varying reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Reactivity differences may stem from competing pathways (e.g., steric hindrance from -COOH groups vs. electron-withdrawing fluorine). Kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) and DFT calculations can clarify mechanisms. Contrast with analogous systems like 4-Bromo-2-fluorocinnamic acid (CAS 149947-19-3 ) to isolate substituent effects.

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